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Welcome to the technical support center for Carassius transgenesis. This resource is designed

for researchers, scientists, and drug development professionals to provide troubleshooting

guidance and frequently asked questions to improve the efficiency and success of your

transgenesis experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for transgenesis in Carassius species?

A1: The most established methods for gene transfer in Carassius and other fish species

include microinjection, electroporation, and more recently, genome editing technologies like

CRISPR/Cas9 and TALENs.[1][2][3] Microinjection is a widely used technique due to its

reliability, though it can be labor-intensive.[4][5] Electroporation offers a higher throughput

alternative for treating many eggs simultaneously. CRISPR/Cas9 has become increasingly

popular for its precision in targeting specific genomic locations.

Q2: What is a typical success rate for Carassius transgenesis?

A2: The success rate of fish transgenesis can vary significantly depending on the method used,

the species, and various experimental parameters. For microinjection in fish, success rates can

range from 10% to 70%. However, it's important to note that only about one in every 100

microinjected eggs may result in stable integration and germline transmission of the transgene.

Efficiency can also be influenced by factors such as the integrity of the injected DNA and the

developmental stage of the embryo.
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Q3: How can I screen for transgenic founder fish efficiently?

A3: A common and efficient method for screening transgenic founders is to co-inject a

fluorescent reporter construct (e.g., expressing Green Fluorescent Protein, GFP) along with the

transgene of interest. The expression of the fluorescent marker in the F0 generation provides a

visual indicator of successful injection and increases the likelihood of identifying founders that

are also positive for the desired transgene. This method can significantly reduce the number of

animals that need to be raised and screened. It has been reported that up to 50% of GFP-

positive fish may also carry the second transgene.

Q4: What is mosaicism and how does it affect my experiments?

A4: Mosaicism is a common issue in fish transgenesis where the transgene is not present in all

cells of the embryo. This occurs due to delayed integration of the transgene into the host

genome after the initial cell divisions. Mosaic founders may not transmit the transgene to their

offspring if it is not integrated into the germline cells. The percentage of F1 progeny inheriting

the transgene from mosaic founders can range from 6% to 24%.

Q5: What are the key factors influencing the efficiency of homologous recombination (HR) for

gene editing?

A5: The efficiency of homology-directed repair (HDR), a form of homologous recombination, is

influenced by the length of the homology arms in the repair template and the cell cycle stage.

HDR is most active during the S and G2 phases of the cell cycle when a sister chromatid is

available as a template. Supplying an artificial repair template with the CRISPR/Cas9 system

can facilitate precise gene editing, although this process competes with the more predominant

non-homologous end joining (NHEJ) pathway.
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Issue Possible Cause(s) Recommended Solution(s)

Low Embryo Survival Rate

After Microinjection

- Poor DNA quality (impurities

like phenol, ethanol).- High

DNA concentration.- Physical

damage to the embryo during

injection.- Incorrect injection

timing (too late in

development).- Suboptimal

incubation temperature.

- Purify DNA using a reliable kit

and ensure the OD260/280

ratio is between 1.80-1.90.-

Optimize DNA concentration; a

common starting point is 1-2

µg/ml.- Use a sharp, beveled

micropipette and inject into the

one-cell stage embryo.- Inject

within the first hour post-

fertilization.- Maintain optimal

incubation temperature for

Carassius auratus (around 22-

26°C).

Low Transgenesis Efficiency

- Inefficient gene delivery

method.- Low integration rate

of the transgene.- Use of

inappropriate promoters in the

construct.- Degradation of the

injected DNA or RNA.

- Consider co-injection with

Tol2 transposase or I-SceI

meganuclease to enhance

integration efficiency.- Use

promoters of piscine origin for

better expression in fish cells.-

Ensure high purity of the

injected nucleic acids.- For

CRISPR/Cas9, optimize the

design and quality of the guide

RNA.

High Incidence of Mosaicism
- Delayed integration of the

transgene into the genome.

- Inject into the one-cell stage

embryo as early as possible to

increase the chances of

integration before the first

cleavage.- Use methods that

promote earlier and more

efficient integration, such as

transposon-mediated

transgenesis.
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No or Low Expression of the

Transgene

- Position effect variegation

(integration into a

transcriptionally silent genomic

region).- Inappropriate

promoter for the target tissue

or developmental stage.-

Silencing of the transgene.

- Generate multiple transgenic

lines to account for random

integration sites.- Use insulator

sequences flanking the

transgene to buffer against

position effects.- Utilize

promoters known to drive

strong and ubiquitous

expression in fish, or tissue-

specific promoters as required.

Difficulty in Obtaining Germline

Transmission

- The transgene is not

integrated into the germ cells

of the founder fish (somatic

mosaicism).- Reduced

reproductive performance of

transgenic fish.

- Screen a larger number of F0

founders to increase the

probability of identifying one

with germline integration.-

Outcross potential founders

and screen F1 progeny for the

transgene.- Monitor the health

and reproductive fitness of

transgenic lines.

Data Presentation
Table 1: Factors Influencing Microinjection Efficiency in Fish
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Parameter Condition
Effect on
Efficiency/Sur
vival

Species
Reference

Citation

DNA

Concentration
1-2 µg/ml

Optimal for

pronuclear

microinjection

General

> 1 µg/µl
Can compromise

embryo survival
General

DNA Purity

(OD260/280)
1.80-1.90

Recommended

for high-quality

DNA for

microinjection

General

Incubation

Temperature
22°C

Highest ovulation

rates and sperm

quality

Carassius

auratus

26°C
High fertilization

rate (92±2.16)%

Carassius

auratus

34°C
Lethal, causing

100% anomalies

Carassius

auratus

Embryo Stage One-cell stage

Optimal for

injection to

reduce

mosaicism

Zebrafish

(adaptable)

Co-injection
I-SceI

meganuclease

Greatly improves

gene transfer

and integration

Fish (general)

Fluorescent

Reporter (e.g.,

GFP)

Up to 50% of

fluorescent F0

fish are also

transgenic for the

gene of interest

Medaka,

Zebrafish
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Table 2: Comparison of Transgenesis Methods in Fish

Method Advantages Disadvantages
Reported
Efficiency/Not
es

Citation

Microinjection

- High reliability-

Direct delivery

into the embryo

- Labor-intensive

and time-

consuming- Can

cause physical

damage to

embryos- High

incidence of

mosaicism

- Survival rate:

~47%-

Transgenesis

rate in survivors:

~68% (including

transient

expression)

Electroporation

- High throughput

(treats many

eggs at once)-

Simplicity and

speed

- Lower embryo

survival rates

compared to

microinjection-

Tough chorion

can reduce

efficiency

- Can be as

efficient as

microinjection for

gene transfer

CRISPR/Cas9

- High precision

and targeted

gene editing-

Can be used for

gene knockout,

knock-in, and

modifications

- Potential for off-

target effects-

Requires careful

design of guide

RNAs

- High efficiency

of targeted

mutagenesis in

Carassius

auratus

Transposon-

mediated

- Efficient

integration- Often

results in single-

copy insertion

- Potential for

ongoing

transposase

activity

- Can achieve

over 50%

efficiency

Experimental Protocols
Protocol 1: Plasmid DNA Preparation for Microinjection
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This protocol outlines the steps for preparing high-purity plasmid DNA suitable for

microinjection into Carassius embryos.

Materials:

Plasmid containing the transgene construct

Restriction enzymes

Agarose and reagents for gel electrophoresis

DNA purification kit (e.g., Qiagen QIAquick Gel Extraction Kit)

Microinjection buffer (5 mM Tris-HCl, pH 7.4, 0.2 mM EDTA)

3M Sodium Acetate, pH 5.2

100% and 70% Ethanol (cold)

Spectrophotometer

Microcentrifuge

Procedure:

Linearize the Plasmid: Digest 20-40 µg of the plasmid with appropriate restriction enzymes to

excise the transgene cassette from the vector backbone.

Gel Electrophoresis: Separate the digested DNA fragments on a 0.7-1.0% agarose gel. Use

a wide comb to create a large well to avoid overloading.

Excise the DNA Fragment: Under minimal UV exposure, carefully excise the band

corresponding to the transgene cassette using a clean scalpel.

Purify the DNA: Purify the DNA from the agarose slice using a gel extraction kit according to

the manufacturer's instructions. Elute the DNA in a small volume of elution buffer (e.g., 30-50

µl).
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Ethanol Precipitation:

Add 1/10 volume of 3M Sodium Acetate (pH 5.2) to the purified DNA solution.

Add 2.5 volumes of cold 100% ethanol and mix well.

Incubate at -20°C for at least 2 hours (overnight is recommended).

Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.

Carefully remove the supernatant.

Wash the pellet with 500 µl of cold 70% ethanol and centrifuge for 10 minutes at 4°C.

Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend and Quantify:

Resuspend the DNA pellet in microinjection buffer to a final concentration of approximately

40-50 ng/µl.

Measure the DNA concentration and purity using a spectrophotometer (OD260/280 ratio

should be ~1.8).

Confirm the integrity and concentration of the DNA by running a small aliquot on an

agarose gel alongside a DNA ladder of known concentration.

Final Preparation for Injection:

Dilute the DNA stock to the desired final injection concentration (e.g., 10-25 ng/µl) using

microinjection buffer.

Before loading the microinjection needle, centrifuge the diluted DNA at maximum speed

for 5-10 minutes to pellet any particulates.

Protocol 2: CRISPR/Cas9-mediated Gene Editing in
Carassius auratus
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This protocol provides a general workflow for gene editing in goldfish using CRISPR/Cas9.

Materials:

Cas9 protein or Cas9 mRNA

Synthetic single guide RNAs (sgRNAs) targeting the gene of interest

Microinjection setup (as described in the troubleshooting guide)

Fertilized Carassius auratus eggs

Rearing medium for embryos

Reagents for genomic DNA extraction and PCR

Reagents for mutation detection assay (e.g., T7 Endonuclease I assay or high-resolution

melt analysis)

Procedure:

sgRNA Design and Synthesis:

Design 2-3 sgRNAs targeting a critical exon of the gene of interest. Use online design

tools to minimize off-target effects.

Synthesize the sgRNAs in vitro or purchase commercially synthesized sgRNAs.

Preparation of the Injection Mix:

Prepare the injection mix on ice. A typical mix contains:

Cas9 protein (e.g., 200-500 ng/µl)

sgRNA (e.g., 50-100 ng/µl)

Nuclease-free water or microinjection buffer

If using Cas9 mRNA, co-inject it with the sgRNA.
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Microinjection:

Collect freshly fertilized Carassius auratus eggs.

Inject approximately 1-2 nl of the CRISPR/Cas9 mix into the cytoplasm of one-cell stage

embryos.

Embryo Rearing and Screening:

Incubate the injected embryos at an optimal temperature (e.g., 22-26°C).

At 24-48 hours post-fertilization, sacrifice a small subset of embryos (n=10-20) to assess

the efficiency of mutagenesis.

Extract genomic DNA from the embryos.

Amplify the target region by PCR.

Use a mutation detection assay (e.g., T7E1) or sequencing to confirm the presence of

indels.

Raising Founder Fish and Germline Transmission:

Raise the remaining injected embryos to adulthood (F0 generation).

Outcross the F0 founders with wild-type fish.

Screen the F1 progeny for the presence of the desired mutation by PCR and sequencing

to confirm germline transmission.

Mandatory Visualizations
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Caption: Workflow for generating transgenic Carassius.
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Caption: DNA double-strand break repair pathways.
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Caption: Troubleshooting logic for low transgenesis efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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